(1-cyclopropylpropyl)(methyl)amine hydrochloride
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Overview
Description
(1-cyclopropylpropyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropylpropyl)(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of cyclopropylpropyl ketone with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran under mild conditions.
Another method involves the Curtius degradation of the corresponding carboxylic acid derivative. This process includes the conversion of the carboxylic acid to an acyl azide, followed by thermal decomposition to form the isocyanate intermediate, which is then hydrolyzed to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Curtius degradation method is particularly favored for large-scale production due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions to form amides or sulfonamides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
(1-cyclopropylpropyl)(methyl)amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-cyclopropylpropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, enhancing its binding affinity to target sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-methyl-amine hydrochloride: Similar in structure but lacks the propyl chain.
1-Methylcyclopropanamine hydrochloride: Contains a methyl group instead of a propyl chain
Uniqueness
(1-cyclopropylpropyl)(methyl)amine hydrochloride is unique due to the presence of both a cyclopropyl group and a propyl chain, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
2551118-38-6 |
---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
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